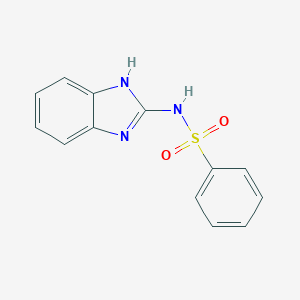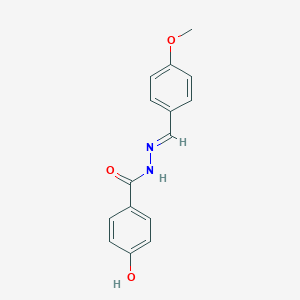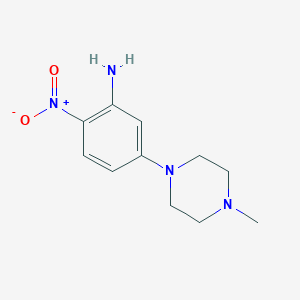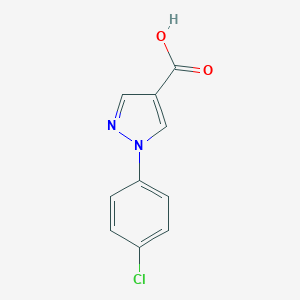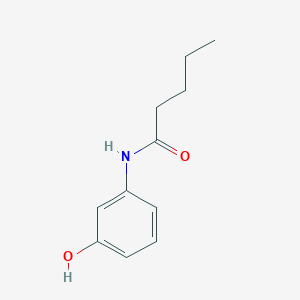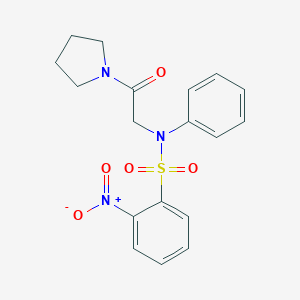
2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide, also known as NVP-BEZ235, is a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). It has been identified as a promising anticancer drug due to its ability to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently activated in cancer cells.
Mecanismo De Acción
2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide inhibits the PI3K/Akt/mTOR signaling pathway by targeting both PI3K and mTOR. PI3K is a kinase that regulates cell growth, survival, and metabolism, while mTOR is a downstream effector of PI3K that controls protein synthesis and cell growth. By inhibiting both PI3K and mTOR, 2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide disrupts the signaling pathway and induces cell death in cancer cells.
Efectos Bioquímicos Y Fisiológicos
2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide has been found to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, 2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide has been shown to enhance the immune response against cancer cells by activating T cells and natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide has several advantages for lab experiments, including its ability to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently activated in cancer cells. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, 2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide has some limitations, including its potential toxicity and off-target effects. It also requires careful optimization of dosing and scheduling to achieve optimal efficacy.
Direcciones Futuras
For 2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide research include the development of more potent and selective inhibitors of PI3K and mTOR. In addition, the combination of 2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide with other cancer treatments, such as immunotherapy and targeted therapy, is being explored. Further studies are also needed to determine the optimal dosing and scheduling of 2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide in clinical trials. Finally, the identification of biomarkers that can predict response to 2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide treatment is an important area of research.
Métodos De Síntesis
2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide can be synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis process involves the condensation of 2-nitrobenzenesulfonamide with 2-oxo-2-pyrrolidin-1-yl-ethylamine, followed by the reduction of the nitro group to an amino group. The final product is obtained through the reaction of the resulting amine with phenyl isocyanate.
Aplicaciones Científicas De Investigación
2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide has been extensively studied in preclinical and clinical trials for its potential use in cancer treatment. It has shown promising results in inhibiting tumor growth in various cancer types, including breast, lung, and prostate cancer. In addition, 2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide has been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
Número CAS |
6197-04-2 |
|---|---|
Nombre del producto |
2-Nitro-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-N-phenyl-benzenesulfonamide |
Fórmula molecular |
C18H19N3O5S |
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
2-nitro-N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C18H19N3O5S/c22-18(19-12-6-7-13-19)14-20(15-8-2-1-3-9-15)27(25,26)17-11-5-4-10-16(17)21(23)24/h1-5,8-11H,6-7,12-14H2 |
Clave InChI |
VIJBGYRLGNIZSV-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
SMILES canónico |
C1CCN(C1)C(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B187245.png)
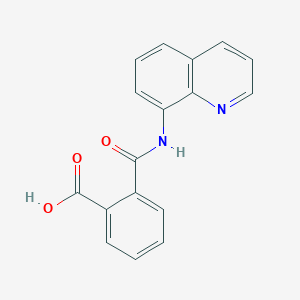
![2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole](/img/structure/B187247.png)
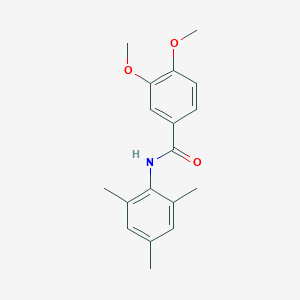
![5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B187250.png)
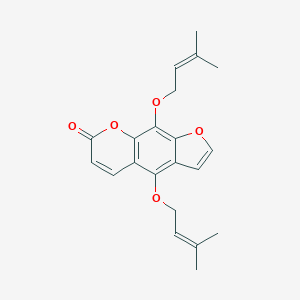
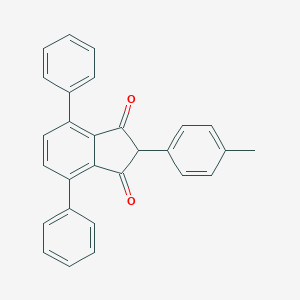
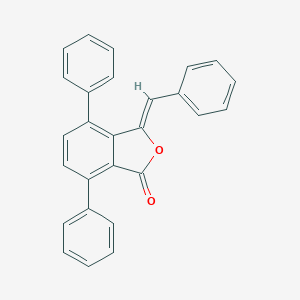
![3-Azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B187257.png)
